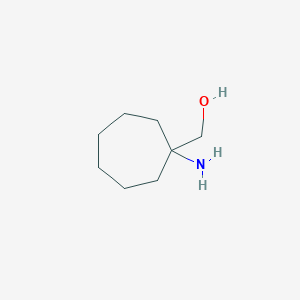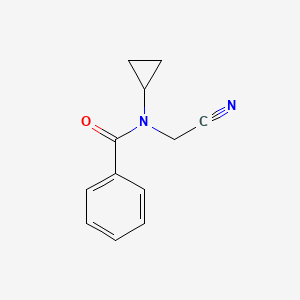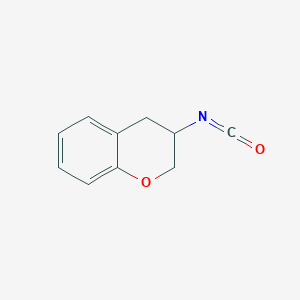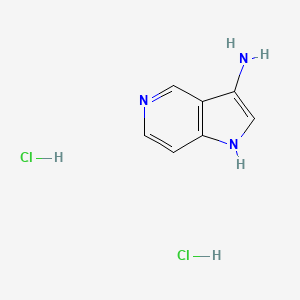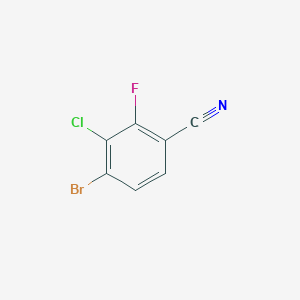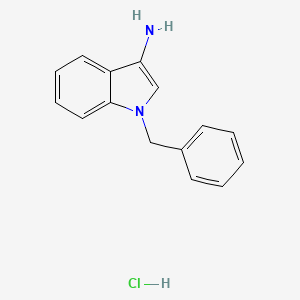![molecular formula C11H8BrF3N2 B1373853 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1006538-98-2](/img/structure/B1373853.png)
4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
Übersicht
Beschreibung
4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a trifluoromethylphenylmethyl group
Wirkmechanismus
Target of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Mode of Action
It is known that pyrazole derivatives can simultaneously donate and accept hydrogen bonds , which may influence their interaction with their targets.
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may affect energy metabolism pathways in cells.
Result of Action
Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that it may disrupt energy production in cells, potentially leading to cellular dysfunction.
Action Environment
It is known that the interactions between pyrazole molecules can depend strongly on the type of solvent , suggesting that the compound’s action may be influenced by its environment.
Biochemische Analyse
Biochemical Properties
4-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake, indicating its potential impact on cellular energy metabolism and calcium signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit oxidative phosphorylation suggests that it may affect mitochondrial function and energy production in cells . Furthermore, its impact on calcium uptake indicates potential effects on calcium-dependent cellular processes, such as muscle contraction, neurotransmitter release, and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes involved in oxidative phosphorylation, thereby reducing ATP production and affecting cellular energy metabolism . Additionally, the compound’s interaction with calcium transporters and channels influences calcium homeostasis, which is critical for various cellular functions . These molecular interactions highlight the compound’s potential as a modulator of cellular energy and calcium signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties and effects . Long-term exposure to the compound can lead to sustained inhibition of oxidative phosphorylation and alterations in calcium homeostasis, affecting cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of oxidative phosphorylation and calcium uptake . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biochemical response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of oxidative phosphorylation suggests its impact on mitochondrial metabolism and ATP production . Additionally, its effects on calcium uptake indicate potential interactions with calcium-dependent metabolic pathways, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization influences its interactions with biomolecules and its effects on cellular processes. For example, the compound’s presence in mitochondria can directly impact oxidative phosphorylation and energy metabolism, while its localization in the cytoplasm may affect calcium signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like bromine (Br2) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)pyrazole: A related compound with similar structural features but lacking the bromine substitution.
1-methyl-3-(trifluoromethyl)pyrazole: Another similar compound with a methyl group instead of the bromine atom.
Uniqueness
4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole is unique due to the presence of both the bromine atom and the trifluoromethylphenylmethyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
4-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-2-1-3-9(4-8)11(13,14)15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOQMKZOPXCXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
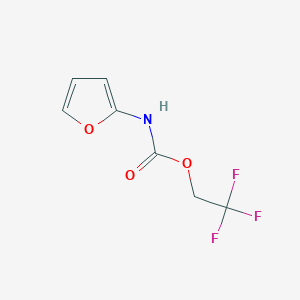
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)
